Kisspeptin-10, rat (TFA)

Description

BenchChem offers high-quality Kisspeptin-10, rat (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kisspeptin-10, rat (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

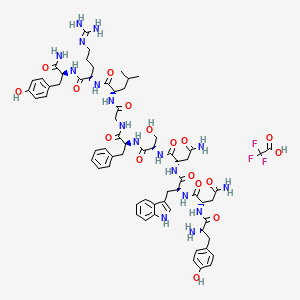

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15.C2HF3O2/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35;3-2(4,5)1(6)7/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCRYTJFHFFTIK-QDUZOICUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H84F3N17O17 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1432.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Orchestrator of Fertility: An In-depth Technical Guide to the Mechanism of Action of Kisspeptin-10 in Rat GnRH Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a potent decapeptide member of the kisspeptin family, has emerged as a critical gatekeeper of reproductive function. Its profound stimulatory effect on Gonadotropin-Releasing Hormone (GnRH) neurons is fundamental to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, fertility. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Kisspeptin-10 on rat GnRH neurons, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: A Multi-faceted Signaling Cascade

Kisspeptin-10 exerts its potent excitatory effects on GnRH neurons through its cognate G protein-coupled receptor, GPR54 (also known as Kiss1R).[1][2][3][4] The binding of Kisspeptin-10 to GPR54 initiates a cascade of intracellular events, leading to neuronal depolarization, increased firing frequency, and ultimately, the pulsatile release of GnRH.[4]

The primary signaling pathway activated by the Kisspeptin-10/GPR54 complex is the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Beyond this canonical pathway, Kisspeptin-10 has also been shown to activate other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38, and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway. These pathways are implicated in modulating GnRH gene expression and secretion.

The culmination of this signaling is a profound change in the electrophysiological properties of the GnRH neuron. This is primarily achieved through the modulation of multiple ion channels. A key event is the activation of a non-selective cation conductance, mediated by Transient Receptor Potential Canonical (TRPC) channels, which leads to an inward current and depolarization. Concurrently, Kisspeptin-10 inhibits inwardly rectifying potassium (Kir) channels, further contributing to the depolarization and increased excitability of the neuron.

Signaling Pathway Diagram

Quantitative Data on Kisspeptin-10 Action

The following tables summarize the quantitative effects of Kisspeptin-10 on rat and mouse GnRH neurons, providing a basis for comparative analysis and drug development.

| Parameter | Kisspeptin-10 Concentration | Species | Effect | Reference |

| Electrophysiology | ||||

| Depolarization | 10-100 nM | Mouse | 4.3 ± 0.7 mV (female) to 7.3 ± 0.6 mV (male) | |

| 1-100 nM | Mouse | Maximum depolarization of 22.6 ± 0.6 mV | ||

| Firing Rate Increase | 100 nM | Mouse | 87 ± 4% increase in 75% of adult GnRH neurons | |

| 1 nM | Mouse | Significant increase in firing activity | ||

| EC50 for Depolarization | Mouse | 2.8 ± 0.2 nM | ||

| Intracellular Calcium | ||||

| [Ca2+]i Increase | 100 nM | Mouse | ~10% increase | |

| 10 nM | Mouse | Increased frequency of calcium spiking in ~85% of GnRH neurons | ||

| 30-300 nM | Rat (GT1-7 cells) | Dose-dependent increase in fluorescence ratio | ||

| GnRH Release | ||||

| GnRH Secretion | 10^-9 M | Rat (GT1-7 cells) | ~2-fold increase after 4h | |

| 0.5-500 nM | Mouse | Dose-dependent increase from MBH explants | ||

| GnRH mRNA Expression | 10^-9 M | Rat (GT1-7 cells) | Up to 4-fold increase after 4h |

Experimental Protocols

Perforated-Patch Electrophysiology

Objective: To measure the direct effects of Kisspeptin-10 on the membrane potential and firing rate of GnRH neurons while maintaining the intracellular environment.

Methodology:

-

Brain Slice Preparation: Acute coronal brain slices (200-300 µm) containing the preoptic area are prepared from adult rats.

-

Neuron Identification: GnRH neurons are identified using techniques such as infrared-differential interference contrast (IR-DIC) microscopy or in transgenic animals expressing a fluorescent reporter (e.g., GFP) under the GnRH promoter.

-

Recording: A glass micropipette filled with an internal solution containing a pore-forming agent (e.g., amphotericin B or gramicidin) is used to form a high-resistance seal with the neuron's membrane.

-

Data Acquisition: Changes in membrane potential and action potential firing are recorded in current-clamp mode before, during, and after the bath application of Kisspeptin-10.

-

Pharmacology: To dissect the ionic mechanisms, channel blockers (e.g., for TRPC or Kir channels) can be co-applied with Kisspeptin-10.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in GnRH neurons in response to Kisspeptin-10.

Methodology:

-

Cell Preparation: GnRH neurons are either studied in acute brain slices or as primary cultures.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Imaging: A fluorescence microscopy system is used to excite the dye and capture the emitted fluorescence. Ratiometric imaging (for dyes like Fura-2) or changes in fluorescence intensity (for single-wavelength dyes) are recorded over time.

-

Stimulation: A baseline recording is established before Kisspeptin-10 is introduced into the perfusion medium.

-

Analysis: The change in fluorescence is quantified to determine the relative change in [Ca2+]i.

In Vitro GnRH Release Assay

Objective: To quantify the amount of GnRH released from hypothalamic tissue in response to Kisspeptin-10.

Methodology:

-

Tissue Preparation: Hypothalamic explants, particularly the median eminence, are dissected from rats.

-

Incubation: The explants are placed in a perifusion system or in static culture wells with artificial cerebrospinal fluid (aCSF).

-

Stimulation: After a baseline collection period, the explants are exposed to various concentrations of Kisspeptin-10.

-

Sample Collection: The perifusate or culture medium is collected at regular intervals.

-

Quantification: The concentration of GnRH in the collected samples is measured using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow Diagram

Conclusion

Kisspeptin-10 acts as a potent and direct stimulator of rat GnRH neurons through a complex and well-orchestrated signaling network. The activation of the Gαq/11-PLC pathway, leading to intracellular calcium mobilization and the modulation of TRPC and Kir channels, is central to its depolarizing action. Furthermore, the engagement of MAPK and PI3K/Akt pathways highlights the multifaceted role of Kisspeptin-10 in not only triggering GnRH release but also potentially regulating the long-term function and plasticity of these critical neurons. A thorough understanding of this intricate mechanism of action is paramount for the development of novel therapeutic strategies targeting the HPG axis for the treatment of reproductive disorders.

References

- 1. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kisspeptin-10 in the Onset of Puberty in Rats: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of kisspeptin-10 in initiating and regulating pubertal onset in rats. It synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of this critical neuroendocrine system.

Introduction: The Gatekeeper of Puberty

The onset of puberty is a complex biological process orchestrated by the activation of the hypothalamic-pituitary-gonadal (HPG) axis. A key player in this intricate network is kisspeptin, a neuropeptide encoded by the Kiss1 gene, which acts through its cognate G protein-coupled receptor, GPR54 (also known as KISS1R).[1][2] Kisspeptin-10, a potent decapeptide fragment of the full-length kisspeptin, has been identified as a primary trigger for the pubertal surge in gonadotropin-releasing hormone (GnRH), which subsequently stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, setting in motion the cascade of events leading to sexual maturation.[1][3][4]

Evidence from studies on rats demonstrates that the expression of both Kiss1 and Gpr54 mRNA in the hypothalamus significantly increases around the time of puberty. This upregulation of the kisspeptin signaling system is considered a critical step for the initiation of puberty.

Quantitative Data on Kisspeptin-10's Effects

The administration of kisspeptin-10 to prepubertal rats has profound and quantifiable effects on the HPG axis, effectively advancing the timing of puberty. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Kisspeptin-10 Administration on Pubertal Timing in Female Rats

| Parameter | Treatment Group | Control Group | Outcome | Reference |

| Vaginal Opening | Repeated kisspeptin-10 administration | Vehicle | Advanced vaginal opening | |

| Pubertal Onset | Chronic high-dose kisspeptin (100 nmoles/day) | Saline | Delayed pubertal onset | |

| Pubertal Onset | Kisspeptin receptor antagonist (Peptide 234) in MePD | Vehicle | Delayed puberty onset |

Table 2: Effects of Kisspeptin-10 on Gonadotropin and Testosterone Levels in Rats

| Animal Model | Kisspeptin-10 Dose | Route of Administration | Effect on LH | Effect on FSH | Effect on Testosterone | Reference |

| Adult Male Rats | 0.3 nmol/kg | Intravenous | Robust increase | - | - | |

| Adult Male Rats | 3.0 and 30 nmol/kg | Intravenous | Maximal increase | - | - | |

| Adult Male Wistar Rats | 50 pmol | Intracerebroventricular | Significant increase | Significant increase | Significant increase | |

| Prepubertal Male Rats (5 weeks old) | 1 ng and 1 µg (12 days) | Intraperitoneal | Significant decrease | - | Significant decrease | |

| Adult Female Rats | 7.5, 35, and 100 nmol | Intravenous | Dose-dependent increase | - | - | |

| Pubertal Female Rats | 7-day infusion | Intracerebral | Sustained elevation | Sustained elevation | - |

Table 3: Electrophysiological Effects of Kisspeptin-10 on GnRH Neurons

| Animal Model | Kisspeptin-10 Concentration | Effect on GnRH Neurons | Reference |

| Adult Male and Female Mice | 10-100 nM | Potent, long-lasting depolarization (>90% of neurons) | |

| Juvenile Male Mice (P8-P19) | 100 nM | Depolarization in 27% of neurons | |

| Prepubertal Male Mice (P26-P33) | 100 nM | Depolarization in 44% of neurons | |

| Adult Male and Female Mice | 100 nM | Increased firing frequency (87.1% increase) |

Signaling Pathways and Mechanisms of Action

Kisspeptin-10 exerts its effects by binding to GPR54 on GnRH neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus. This interaction initiates a downstream signaling cascade that leads to the depolarization and activation of GnRH neurons, resulting in the pulsatile release of GnRH.

The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates ion channel activity to cause neuronal depolarization. Studies have also implicated the involvement of extracellular signal-regulated kinases (ERK1/2) and p38 mitogen-activated protein kinases (MAPK) in this pathway.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Intracerebroventricular (ICV) Administration of Kisspeptin-10

This protocol is used to deliver kisspeptin-10 directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the direct assessment of its central effects.

Animal Model: Adult male Wistar rats.

Procedure:

-

Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. A small hole is drilled in the skull at specific coordinates corresponding to the lateral ventricle.

-

Cannula Implantation: A guide cannula is stereotaxically implanted into the lateral ventricle and secured to the skull with dental cement.

-

Recovery: Allow the animals to recover from surgery for a specified period (e.g., one week).

-

Injection: For the experiment, an injection cannula is inserted into the guide cannula. Kisspeptin-10, dissolved in sterile saline, is infused at a specific volume and rate. Control animals receive a vehicle injection.

-

Sample Collection: Blood samples are collected at various time points post-injection via tail vein or cardiac puncture for hormone analysis. Brain tissue can be collected for immunohistochemistry or gene expression analysis.

Electrophysiological Recording of GnRH Neuron Activity

This protocol allows for the direct measurement of the electrical activity of GnRH neurons in response to kisspeptin-10 application.

Animal Model: GnRH-GFP transgenic mice (where GnRH neurons express green fluorescent protein for easy identification). While the primary focus is on rats, protocols from mice are often adapted and are highly relevant.

Procedure:

-

Brain Slice Preparation: Euthanize the animal and rapidly remove the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal brain slices containing the preoptic area and hypothalamus are prepared using a vibratome.

-

Recording Chamber: Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

-

Neuron Identification: Identify GnRH-GFP neurons using fluorescence microscopy.

-

Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, establish a whole-cell patch-clamp recording from a GnRH neuron. This allows for the measurement of membrane potential and firing rate.

-

Kisspeptin Application: After obtaining a stable baseline recording, apply kisspeptin-10 to the perfusion bath at a known concentration.

-

Data Acquisition and Analysis: Record the changes in membrane potential and action potential firing frequency before, during, and after kisspeptin-10 application.

Implications for Drug Development

The critical role of the kisspeptin-GPR54 system in initiating puberty and regulating reproductive function makes it a highly attractive target for therapeutic intervention.

-

Kisspeptin Agonists: For conditions of delayed puberty or hypogonadotropic hypogonadism, kisspeptin agonists could potentially be used to stimulate the HPG axis and induce sexual maturation.

-

Kisspeptin Antagonists: In cases of central precocious puberty, kisspeptin antagonists could be employed to delay the premature activation of the reproductive axis. Furthermore, antagonists may have applications in contraception and in the treatment of sex-hormone-dependent diseases.

However, it is crucial to note that the response to kisspeptin administration can be complex. Studies have shown that chronic or continuous high-dose administration of kisspeptin can lead to desensitization of the GPR54 receptor, ultimately suppressing the reproductive axis and delaying puberty. This highlights the importance of pulsatile delivery and careful dose-response studies in the development of kisspeptin-based therapies.

Conclusion

Kisspeptin-10 has unequivocally emerged as a master regulator of pubertal onset in rats and other mammals. Its potent ability to stimulate GnRH neurons provides the critical trigger for the activation of the HPG axis. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the intricacies of this system and harness its therapeutic potential. Future research should continue to explore the upstream and downstream modulators of the kisspeptin system to develop more targeted and effective interventions for reproductive disorders.

References

- 1. Kisspeptin/G protein-coupled receptor-54 system as an essential gatekeeper of pubertal development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrinologiapediatrica.org [endocrinologiapediatrica.org]

- 3. karger.com [karger.com]

- 4. Coming of Age in the Kisspeptin Era: Sex differences, Development, and Puberty - PMC [pmc.ncbi.nlm.nih.gov]

Kisspeptin-10 and GPR54 in Rats: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of kisspeptin-10 to its cognate receptor, GPR54 (also known as Kiss1r), in rats. This document details the quantitative binding data, experimental protocols for key assays, and the intricate signaling pathways involved, offering a critical resource for researchers in reproductive biology, neuroscience, and oncology.

Core Concepts: The Kisspeptin-GPR54 System

The kisspeptin-GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Kisspeptins are a family of peptides derived from the Kiss1 gene, with kisspeptin-10 being the shortest biologically active fragment.[4][5] These peptides bind to the G protein-coupled receptor, GPR54, initiating a cascade of intracellular events that ultimately lead to the release of gonadotropin-releasing hormone (GnRH). The rat model is crucial for studying this system due to its physiological similarities to humans in reproductive endocrinology.

Quantitative Binding Affinity of Kisspeptin-10 to Rat GPR54

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While various forms of kisspeptin exhibit similar high-affinity binding to GPR54, this section consolidates available quantitative data for kisspeptin-10 in rat-specific or relevant rodent models.

| Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |

| Kd | ~1-2 | CHO-K1 cells expressing rat GPR54 | ¹²⁵I-kisspeptin-10 | |

| IC50 | ~1 | CHO-K1 cells expressing rat GPR54 | ¹²⁵I-kisspeptin-10 | |

| Ki | 0.042 - 2.35 | Varies (general rodent/human) | Varies |

Note: The Ki values represent a range reported across different studies and may not be specific to rat GPR54 but are relevant for comparative purposes.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity relies on robust experimental design. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the affinity of unlabeled kisspeptin-10 for the rat GPR54 receptor.

1. Materials:

- Membrane preparations from cells or tissues expressing rat GPR54 (e.g., CHO-K1 cells, hypothalamic tissue).

- Radiolabeled kisspeptin-10 (e.g., ¹²⁵I-kisspeptin-10).

- Unlabeled kisspeptin-10 (competitor).

- Binding buffer (e.g., HEPES buffer with BSA and protease inhibitors).

- Filtration apparatus with glass fiber filters.

- Scintillation counter.

2. Procedure:

- Incubate a constant concentration of the radiolabeled kisspeptin-10 with the GPR54-expressing membrane preparations.

- Add increasing concentrations of unlabeled kisspeptin-10 to the incubation mixture.

- Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

- To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled kisspeptin-10 is included.

- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

- Wash the filters with ice-cold binding buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The binding of kisspeptin-10 to GPR54 initiates a complex signaling cascade. Understanding these pathways is crucial for elucidating the physiological effects of this system.

GPR54 Signaling Pathway

Upon activation by kisspeptin, GPR54, a Gq/11-coupled receptor, primarily activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascades, particularly the ERK1/2 pathway, are also activated.

Caption: GPR54 signaling cascade upon kisspeptin-10 binding.

Experimental Workflow for Binding Affinity Determination

The logical flow of experiments to characterize the binding of a novel compound to the rat GPR54 receptor is depicted below. This workflow ensures a systematic approach from initial screening to detailed kinetic analysis.

Caption: Workflow for GPR54 binding affinity analysis.

Conclusion

The interaction between kisspeptin-10 and the GPR54 receptor in rats is a cornerstone of reproductive neuroendocrinology research. A thorough understanding of their binding affinity, the methodologies to measure it, and the resultant signaling pathways is paramount for the development of novel therapeutics targeting this system. This guide provides a foundational resource for professionals dedicated to advancing this field of study.

References

- 1. The Role of Kisspeptin–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]

- 2. Developmental and hormonally regulated messenger ribonucleic acid expression of KiSS-1 and its putative receptor, GPR54, in rat hypothalamus and potent luteinizing hormone-releasing activity of KiSS-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Kisspeptin–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]

Intracellular signaling pathways activated by Kisspeptin-10 in rat hypothalamus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate intracellular signaling pathways activated by Kisspeptin-10 within the rat hypothalamus. Kisspeptin-10, a potent neuropeptide, plays a pivotal role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its interaction with the G-protein coupled receptor, GPR54 (also known as Kiss1R). Understanding the downstream molecular events is crucial for the development of novel therapeutics targeting reproductive disorders and other neuroendocrine functions. This document provides a comprehensive overview of the key signaling cascades, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Activated by Kisspeptin-10

Kisspeptin-10 binding to its receptor, GPR54, primarily initiates a signaling cascade through the Gq/11 protein.[1] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored intracellular calcium ([Ca2+]i).[1][2] This surge in cytosolic calcium is a key event in neuronal activation.[2] Concurrently, DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream target proteins, further propagating the signal.

In addition to the canonical PLC pathway, Kisspeptin-10 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. Evidence also suggests a potential involvement of the Protein Kinase A (PKA) signaling pathway, indicating a complex and interconnected signaling network.

Quantitative Data on Kisspeptin-10 Effects

The following tables summarize quantitative findings from studies on the effects of Kisspeptin-10 in rat hypothalamic cell models.

Table 1: Effect of Kisspeptin-10 on Gene Expression in Hypo-E22 Rat Hypothalamic Cells

| Gene | Kisspeptin-10 Concentration | Fold Change vs. Control | Significance | Reference |

| Neuropeptide Y (NPY) | 100 nM | Increased | p < 0.05 | |

| Neuropeptide Y (NPY) | 1 µM | Increased | p < 0.001 | |

| Neuropeptide Y (NPY) | 10 µM | Increased | p < 0.001 | |

| Brain-Derived Neurotrophic Factor (BDNF) | 100 nM | No significant change | - | |

| Brain-Derived Neurotrophic Factor (BDNF) | 1 µM | No significant change | - | |

| Brain-Derived Neurotrophic Factor (BDNF) | 10 µM | Decreased | p < 0.05 |

Data adapted from studies using real-time RT-PCR.

Table 2: Effect of Kisspeptin-10 on Extracellular Neurotransmitter Levels in Hypo-E22 Rat Hypothalamic Cells

| Neurotransmitter | Kisspeptin-10 Concentration | Change vs. Control | Significance | Reference |

| Dopamine (DA) | 100 nM - 10 µM | Decreased | p < 0.01 | |

| Serotonin (5-HT) | 100 nM - 10 µM | Decreased | p < 0.01 | |

| Norepinephrine (NE) | 100 nM - 10 µM | No significant change | - |

Data adapted from studies using HPLC.

Table 3: Effect of Kisspeptin-10 on Signaling Pathway Promoter Activity in mHypoA-55 Mouse Hypothalamic Cells

| Promoter Element | Kisspeptin-10 (KP10) Treatment | Fold Increase in Activity | Significance | Reference |

| Serum Response Element (SRE) | KP10 | 20.0 ± 2.54 | - | |

| cAMP-Response Element (CRE) | KP10 | 2.32 ± 0.36 | - |

Note: While this study used a mouse cell line, it provides valuable insight into the activation of ERK and PKA pathways downstream of Kisspeptin-10.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.

Real-Time RT-PCR for Gene Expression Analysis

This protocol is used to quantify changes in mRNA levels of target genes in response to Kisspeptin-10 treatment.

Methodology:

-

Cell Culture and Treatment: Hypo-E22 rat hypothalamic cells are cultured to confluence. The cells are then treated with varying concentrations of Kisspeptin-10 (e.g., 100 nM, 1 µM, 10 µM) or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions.

-

Reverse Transcription: One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for NPY, BDNF, and a housekeeping gene (e.g., β-actin) for normalization. The reaction is performed using a SYBR Green-based detection method in a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

This protocol is employed to measure the extracellular concentrations of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture and Sample Collection: Hypo-E22 cells are cultured and treated with Kisspeptin-10 as described above. At the end of the treatment period, the culture medium is collected.

-

Sample Preparation: The collected medium is centrifuged to remove cellular debris. The supernatant is then filtered and may be subjected to a purification step to concentrate the monoamines.

-

HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Chromatographic Separation: The monoamines are separated based on their physicochemical properties as they pass through the column with a specific mobile phase.

-

Detection and Quantification: The electrochemical detector measures the oxidation of the eluted monoamines, generating a signal proportional to their concentration. The concentrations are determined by comparing the peak areas of the samples to those of known standards.

Intracellular Calcium Imaging

This technique allows for the real-time visualization and measurement of changes in intracellular free calcium concentrations in response to Kisspeptin-10.

Methodology:

-

Cell Preparation: Immortalized GnRH-secreting neurons (e.g., GT1-7 cells) are grown on glass coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

-

Microscopy: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Baseline Recording: A baseline level of fluorescence is recorded before the application of any stimulus.

-

Stimulation: Kisspeptin-10 is introduced to the cells via perfusion.

-

Image Acquisition: Fluorescence images are captured at regular intervals before, during, and after the application of Kisspeptin-10. For ratiometric dyes like Fura-2, images are typically acquired at two different excitation wavelengths.

-

Data Analysis: The ratio of fluorescence intensities at the two wavelengths is calculated for individual cells over time. This ratio is proportional to the intracellular free calcium concentration. The changes in this ratio are then plotted to visualize the calcium response to Kisspeptin-10. Studies have shown that Kisspeptin-10 can cause a triphasic change in intracellular calcium concentrations in GT1-7 neurons.

Conclusion

The activation of intracellular signaling pathways by Kisspeptin-10 in the rat hypothalamus is a multifaceted process, central to the regulation of reproductive function. The primary Gq/11-PLC-IP3/DAG cascade, coupled with the activation of the MAPK/ERK pathway, orchestrates a robust cellular response characterized by increased intracellular calcium and altered gene expression. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this critical neuroendocrine system and explore its therapeutic potential. The intricate interplay of these pathways underscores the complexity of hypothalamic signaling and opens new avenues for targeted pharmacological interventions.

References

The Effects of Kisspeptin-10 on Gonadotropin Secretion in Male Rats: A Technical Guide

Introduction

Kisspeptin, a peptide product of the KiSS-1 gene, and its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), have emerged as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This system is a critical gatekeeper for the onset of puberty and the maintenance of reproductive function in mammals.[3] Kisspeptin-10, the most potent C-terminal fragment of the full-length peptide, has been shown to be a powerful secretagogue of gonadotropins.[4][5] Its primary mechanism of action is the stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. This guide provides an in-depth technical overview of the effects of kisspeptin-10 on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in male rats, targeting researchers, scientists, and professionals in drug development.

Kisspeptin-10 Signaling Pathway in GnRH Neurons

Kisspeptin-10 exerts its potent stimulatory effect on the HPG axis by directly activating GnRH neurons. The binding of kisspeptin-10 to the GPR54 receptor on the surface of a GnRH neuron initiates a well-defined intracellular signaling cascade. This process is crucial for the depolarization of the neuron and the subsequent release of GnRH into the hypophyseal portal system, which then stimulates the anterior pituitary to secrete LH and FSH.

The signaling pathway is initiated by the activation of a Gq/11 protein coupled to GPR54. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC). This cascade culminates in the modulation of multiple ion channels, leading to a robust and sustained depolarization of the GnRH neuron and the pulsatile release of GnRH.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Dose Dependent Effect of Kisspeptin-10 Administration on Spermatogenesis and Hypothalamic Pituitary Gonadal Axis in Prepubertal Rats - ProQuest [proquest.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

The Role of Kisspeptin-10 in the Rat Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-10, a potent endogenous ligand for the G protein-coupled receptor 54 (GPR54), has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth overview of the function of Kisspeptin-10 in the rat HPG axis, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of reproductive neuroendocrinology and related disciplines.

Introduction

The discovery of Kisspeptin and its receptor, GPR54 (also known as KISS1R), has revolutionized our understanding of the neuroendocrine control of reproduction.[1] Inactivating mutations in the KISS1R gene in humans lead to hypogonadotropic hypogonadism, highlighting the indispensable role of this signaling system in pubertal onset and reproductive function. Kisspeptin-10, a decapeptide and the most potent of the Kisspeptin family, acts as a powerful secretagogue of Gonadotropin-Releasing Hormone (GnRH), thereby stimulating the downstream release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2] This, in turn, modulates gonadal function, including steroidogenesis and gametogenesis. The rat has been extensively used as a model organism to elucidate the physiological functions of Kisspeptin-10, providing crucial insights into its mechanism of action and therapeutic potential.

Quantitative Data on Kisspeptin-10's Effects on the HPG Axis in Rats

The administration of Kisspeptin-10 to rats elicits robust and dose-dependent responses in the HPG axis. The following tables summarize the quantitative data from various studies, providing a comparative overview of the effects of Kisspeptin-10 on hormone levels.

Table 1: Dose-Response Effects of Intracerebroventricular (ICV) Administration of Kisspeptin-10 on Luteinizing Hormone (LH) Secretion in Ovariectomized Rats.

| Dose of Kisspeptin-10 (pmol) | Mean Area Under the LH Profile (arbitrary units) | Reference |

| 1 | Not significantly different from control | [3] |

| 10 | Significantly increased vs. control | [3] |

| 100 | Significantly increased vs. 10 pmol | [3] |

Table 2: Time-Course of Hormonal Changes Following a Single Intracerebroventricular (ICV) Injection of Kisspeptin-10 in Male Rats.

| Hormone | Time Post-Injection | Observation | Reference |

| LH | 15 min | Peak levels observed | |

| LH | 75-90 min | Return to pre-injection levels | |

| Testosterone | 150-180 min | Peak levels observed |

Table 3: Effects of Peripheral (Intravenous) Administration of Kisspeptin-10 on Luteinizing Hormone (LH) in Male Rats.

| Dose of Kisspeptin-10 (nmol/kg) | Observation | Reference |

| 0.3 | Robust LH burst | |

| 3.0 | Maximal LH response | |

| 30 | Maximal LH response |

Table 4: Receptor Binding Affinity of Human Kisspeptin-10.

| Receptor | Ki (nM) | Reference |

| Rat KISS1 (GPR54) | 1.59 | |

| Human KISS1 (GPR54) | 2.33 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols used in the study of Kisspeptin-10 in rats.

Intracerebroventricular (ICV) Cannulation and Injection

Objective: To administer Kisspeptin-10 directly into the cerebral ventricles to study its central effects on the HPG axis.

Animal Model: Adult male or female Sprague-Dawley or Wistar rats. For studies on pulsatile LH secretion, ovariectomized females with estrogen replacement are often used.

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the desired coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm. For targeting specific hypothalamic nuclei like the arcuate nucleus (ARC), coordinates are adjusted (e.g., AP: -2.8 mm, ML: ±0.4 mm, DV: -9.8 mm).

-

Implant a guide cannula (e.g., 26-gauge) to the target depth and secure it to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week post-surgery.

-

For injection, gently restrain the conscious animal, remove the dummy cannula, and insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula.

-

Infuse a small volume (e.g., 1-2 µL) of Kisspeptin-10 solution or vehicle over a period of 1-2 minutes.

Hormone Measurement: Radioimmunoassay (RIA) and ELISA

Objective: To quantify the concentration of LH, FSH, and testosterone in rat serum or plasma.

Sample Collection: Blood samples are typically collected via tail vein, saphenous vein, or from an indwelling jugular vein catheter for frequent sampling. For terminal studies, trunk blood is collected after decapitation. Serum is obtained by allowing the blood to clot, followed by centrifugation. Plasma is obtained by collecting blood in tubes containing an anticoagulant (e.g., EDTA) and then centrifuging.

Radioimmunoassay (RIA) for Rat LH and FSH:

-

Principle: A competitive binding assay where a fixed amount of radiolabeled hormone (e.g., with 125I) competes with the unlabeled hormone in the sample for a limited number of antibody binding sites.

-

Reagents:

-

Specific primary antibody against rat LH or FSH (often provided by the National Hormone and Pituitary Program - NHPP, formerly NIAMDD).

-

Radiolabeled rat LH or FSH.

-

Standard solutions of rat LH or FSH.

-

A secondary antibody that precipitates the primary antibody (e.g., goat anti-rabbit gamma globulin).

-

-

Procedure (General):

-

Incubate the sample or standard with the primary antibody.

-

Add the radiolabeled hormone and incubate.

-

Add the secondary antibody to precipitate the antibody-hormone complexes.

-

Centrifuge and decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

The amount of radioactivity is inversely proportional to the concentration of the hormone in the sample. A standard curve is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Rat LH and FSH:

-

Principle: Typically a sandwich or competitive ELISA format. In a sandwich ELISA, the hormone is "sandwiched" between two antibodies. In a competitive ELISA, the hormone in the sample competes with a labeled hormone for antibody binding sites. Commercial kits are widely available.

-

Procedure (General for a Sandwich ELISA):

-

A microplate is pre-coated with a capture antibody specific for the target hormone.

-

Samples and standards are added to the wells and incubated.

-

After washing, a detection antibody (often biotinylated) is added.

-

Following another wash, an enzyme-linked conjugate (e.g., streptavidin-HRP) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a color change.

-

The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of hormone in the sample.

-

Visualizations: Signaling Pathways and Experimental Workflows

Kisspeptin-10 Signaling Pathway in a GnRH Neuron

The binding of Kisspeptin-10 to its receptor, GPR54, on GnRH neurons initiates a signaling cascade that leads to GnRH release.

General Experimental Workflow for Studying Kisspeptin-10 Effects in Rats

This diagram illustrates a typical experimental workflow for investigating the in vivo effects of Kisspeptin-10 on the HPG axis in rats.

Logical Relationship of Kisspeptin-10 Action in the HPG Axis

This diagram outlines the hierarchical and causal relationships within the HPG axis following Kisspeptin-10 stimulation.

Conclusion

Kisspeptin-10 is a potent and pivotal regulator of the HPG axis in the rat. Its primary action is the stimulation of GnRH release from hypothalamic neurons, which in turn drives the secretion of gonadotropins and subsequent gonadal function. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding of Kisspeptin-10's role in reproductive physiology. Future research will likely continue to unravel the intricate regulatory mechanisms governing the Kisspeptin system and its potential therapeutic applications in reproductive disorders.

References

- 1. abbexa.com [abbexa.com]

- 2. Kisspeptin signalling in the hypothalamic arcuate nucleus regulates GnRH pulse generator frequency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kisspeptin Signalling in the Hypothalamic Arcuate Nucleus Regulates GnRH Pulse Generator Frequency in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of Rat Kisspeptin-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide encoded by the Kiss1 gene, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in the neuroendocrine control of reproduction.[1][2] This technical guide provides a comprehensive overview of the discovery and initial characterization of rat Kisspeptin-10, with a focus on its interaction with its cognate receptor, GPR54 (also known as KISS1R). The content herein is intended to serve as a detailed resource for researchers and professionals involved in reproductive biology, neuroscience, and drug development. Kisspeptin-10 is the shortest endogenous peptide fragment of the Kiss1 precursor that retains full biological activity.[3] Its potent stimulatory effect on gonadotropin-releasing hormone (GnRH) neurons makes it a subject of intense investigation for its physiological roles and therapeutic potential.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of Kisspeptin-10 with the rat GPR54 receptor and its downstream biological effects.

| Parameter | Ligand | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human Kisspeptin-10 | Rat GPR54 | 1.59 nM | Radioligand Binding Assay | (Please note: Data for human peptide on rat receptor) |

| In Vitro Potency (EC50) | TAK-683 (synthetic analog) | Rat KISS1R | 1.6 nM | Functional Assay (unspecified) | |

| In Vitro Activity | Rat Kisspeptin-10 | Rat GPR54 | Significant | Calcium Mobilization in GnRH neurons |

Table 1: In Vitro Characterization of Kisspeptin-10 and its Analogs at the Rat GPR54 Receptor.

| Experimental Model | Administration Route | Dose of Kisspeptin-10 | Observed Effect | Reference |

| Adult Male Rats | Intravenous (IV) | 7.5, 35, and 100 nmol | Dose-dependent increase in Luteinizing Hormone (LH) secretion. | |

| Adult Male Rats | Intravenous (IV) | 100 nmol | Stimulatory effect on LH secretion blocked by the GnRH antagonist Cetrorelix. | |

| Prepubertal Rats | Intracerebroventricular (ICV) | 1 pmol | Elicited maximal LH responses in pubertal but not juvenile rats. | |

| Immature Female Rats | Repeated Central Administration | High doses | Induced precocious vaginal opening and activation of the gonadotropic axis. |

Table 2: In Vivo Effects of Rat Kisspeptin-10 on the Hypothalamic-Pituitary-Gonadal Axis.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by Kisspeptin-10 and the typical experimental workflow for its characterization.

References

Neuroanatomical Atlas of Kisspeptin-10 Sensitive Neurons in the Rat Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroanatomical distribution of neurons sensitive to Kisspeptin-10 in the rat brain. Kisspeptin, a product of the Kiss1 gene, and its receptor, GPR54 (also known as Kiss1r), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and have emerged as key players in reproductive function and pubertal onset.[1][2][3] Beyond reproduction, emerging evidence suggests the involvement of kisspeptin signaling in various other physiological processes, including metabolic regulation and behavior.[4] This document summarizes the key brain regions where Kisspeptin-10 sensitive neurons are located, presents the available quantitative data, details the experimental protocols used for their identification, and visualizes the associated signaling pathways and experimental workflows.

Distribution of Kisspeptin-10 Sensitive Neurons

Kisspeptin-10 sensitive neurons are identified by the expression of the Kiss1 receptor (Kiss1r or GPR54). The distribution of these neurons is widespread, with significant populations found in hypothalamic and extra-hypothalamic regions. The primary locations of Kiss1 mRNA-expressing neurons, which are the source of kisspeptin, are concentrated in two main hypothalamic nuclei: the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV).[5] Kisspeptin-immunoreactive fibers project from these nuclei to various brain regions, where they act on Kiss1r-expressing neurons.

Hypothalamic Distribution

The hypothalamus is the central hub for kisspeptin's role in reproductive neuroendocrinology.

Table 1: Distribution of Kiss1r/GPR54-Expressing Neurons in the Rat Hypothalamus

| Brain Region | Level of Expression | Co-localization/Notes | References |

| Anteroventral Periventricular Nucleus (AVPV) | High | Plays a crucial role in the preovulatory GnRH/LH surge in females. Expression is sexually dimorphic, with females having significantly more Kiss1 mRNA-expressing neurons than males. | |

| Arcuate Nucleus (ARC) | Moderate to High | A major site of Kiss1 expression. Kiss1r is expressed in pro-opiomelanocortin (POMC) neurons (~63%) and to a lesser extent in tuberoinfundibular dopamine (TIDA) neurons (~15%). These neurons are involved in the negative feedback effects of sex steroids. | |

| Preoptic Area (POA) | High | The vast majority of Kiss1r-expressing neurons in this area also co-express GnRH. This is a primary site of action for kisspeptin in stimulating GnRH release. | |

| Paraventricular Nucleus (PVN) | Moderate | Kiss1r mRNA is co-expressed in a subset of oxytocin neurons, but not vasopressin neurons. | |

| Periventricular Area (rostral) | Moderate | Contains a concentrated population of neurons with strong Kiss1r expression. | |

| Supraoptic Nucleus (SON) | Relatively Weak | ||

| Supramammillary Nuclei | Relatively Weak |

Extra-Hypothalamic Distribution

Kisspeptin signaling is not confined to the hypothalamus, indicating its involvement in a broader range of brain functions.

Table 2: Distribution of Kiss1r/GPR54-Expressing Neurons in Extra-Hypothalamic Regions of the Rat Brain

| Brain Region | Level of Expression | Notes | References |

| Olfactory Bulb | Strong | Suggests a role in processing olfactory cues related to reproduction. | |

| Medial Septum | Strong | Part of the limbic system, involved in emotion and memory. | |

| Diagonal Band of Broca | Strong | Interconnected with the limbic system. | |

| Bed Nucleus of the Stria Terminalis (BNST) | Present | Kisspeptin fibers are located here. | |

| Medial Amygdala | Present | Kisspeptin fibers and a small number of kisspeptin neurons are found here. Involved in processing social and reproductive chemosensory signals. | |

| Thalamus (Anterior and Paraventricular Nuclei) | Present | Kisspeptin fibers are present. | |

| Hippocampus | Present | Kiss1r mRNA has been detected, and kisspeptin has been shown to increase intracellular calcium in hippocampal neurons. | |

| Cortex (Frontal) | Present | Early studies indicated the presence of Kiss1r mRNA. | |

| Striatum | Present | Early studies indicated the presence of Kiss1r mRNA. | |

| Midbrain | Moderate to Weak | Includes regions like the periaqueductal gray and dorsal raphe nucleus. | |

| Pons | Present | Early studies indicated the presence of Kiss1r mRNA. | |

| Dorsal Root Ganglion (DRG) | Present | Kisspeptin and GPR54 are expressed in small- to large-sized neurons. |

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 binds to its G protein-coupled receptor, GPR54, primarily coupling to the Gαq/11 protein. This initiates a signaling cascade that leads to neuronal depolarization and activation. The key steps involve the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates ion channel activity, leading to neuronal firing and neurotransmitter release.

Caption: Kisspeptin-10 signaling cascade in a neuron.

Experimental Protocols

The localization and characterization of Kisspeptin-10 sensitive neurons in the rat brain rely on several key experimental techniques.

In Situ Hybridization (ISH) for Kiss1r mRNA

This technique is used to visualize the expression of the messenger RNA encoding the kisspeptin receptor, thus identifying the neurons capable of responding to kisspeptin.

A. Tissue Preparation:

-

Adult rats are deeply anesthetized and transcardially perfused with a fixative, typically 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Brains are dissected, post-fixed overnight in the same fixative, and then cryoprotected by immersion in a sucrose solution (e.g., 30% in PBS) until they sink.

-

The cryoprotected brains are frozen and sectioned on a cryostat at a thickness of 20-30 µm.

-

Sections are mounted onto coated glass slides (e.g., SuperFrost Plus) and stored at -80°C until use.

B. Hybridization:

-

Sections are thawed, air-dried, and post-fixed.

-

They are then treated with proteinase K to improve probe penetration and acetylated to reduce background signal.

-

A labeled antisense RNA probe for Kiss1r is applied to the sections in a hybridization buffer. A sense probe is used as a negative control.

-

Hybridization is carried out overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).

C. Detection:

-

Following hybridization, slides undergo a series of stringent washes to remove the unbound probe.

-

If a digoxigenin (DIG)-labeled probe is used, the sections are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

-

The signal is visualized by adding a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate where the probe has bound.

-

Slides are then dehydrated, cleared, and coverslipped for microscopic analysis.

Immunohistochemistry (IHC) for Kisspeptin and GPR54

IHC is employed to detect the kisspeptin peptide within neurons and their fibers, as well as the GPR54 receptor protein.

A. Tissue Preparation:

-

The perfusion and sectioning process is similar to that for ISH.

B. Staining Procedure:

-

Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

The primary antibody (e.g., rabbit anti-kisspeptin or rabbit anti-GPR54) is diluted in the blocking solution and applied to the sections for an extended incubation period (e.g., overnight at 4°C).

-

After washing off the unbound primary antibody, a secondary antibody that is conjugated to a fluorescent molecule (for immunofluorescence) or an enzyme (for chromogenic detection) is applied.

-

For immunofluorescence, the sections are washed and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI). For chromogenic detection, a substrate is added to produce a colored product.

-

Double-labeling IHC can be performed using primary antibodies from different species to visualize the co-localization of kisspeptin/GPR54 with other neuronal markers (e.g., GnRH, tyrosine hydroxylase).

Calcium Imaging of Kisspeptin-10 Neuronal Activation

This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to Kisspeptin-10 application, providing a functional readout of neuronal activation.

A. Cell Preparation:

-

Primary neurons are cultured from specific brain regions (e.g., hippocampus, hypothalamus) of rat embryos or pups.

-

Alternatively, immortalized neuronal cell lines that endogenously express GPR54 (e.g., GT1-7 cells) can be used.

B. Calcium Indicator Loading:

-

Cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fura Red AM) by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes).

C. Imaging and Analysis:

-

The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera and a light source capable of excitation at different wavelengths.

-

A baseline fluorescence is recorded.

-

Kisspeptin-10 is then applied to the cells via the perfusion system.

-

Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the [Ca²⁺]i.

-

The magnitude and kinetics of the calcium response are analyzed to characterize the effect of Kisspeptin-10.

Visualized Workflows and Relationships

Experimental Workflow for Localization

The following diagram illustrates a typical workflow for identifying and characterizing Kisspeptin-10 sensitive neurons.

Caption: Workflow for localizing Kisspeptin-10 sensitive neurons.

Neuroanatomical Network of Key Kisspeptin Populations

This diagram illustrates the hierarchical and functional relationships between the primary kisspeptin neuron populations and their key targets in the rat brain.

Caption: Key kisspeptin neuronal populations and their targets.

References

- 1. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Sexual differentiation of Kiss1 gene expression in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Reproduction: A Technical Guide to the Physiological Functions of Kisspeptin-10 in Rats

For Researchers, Scientists, and Drug Development Professionals

Kisspeptin-10, a decapeptide member of the kisspeptin family, is renowned for its pivotal role in regulating the hypothalamic-pituitary-gonadal axis and reproductive function. However, a growing body of evidence reveals that its physiological influence in rats extends far beyond reproduction, encompassing the cardiovascular system, glucose homeostasis, renal function, and behavior. This technical guide provides an in-depth exploration of these non-reproductive functions, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.

Cardiovascular System: A Positive Inotrope and Vasoconstrictor

Kisspeptin-10 exerts significant effects on the cardiovascular system in rats, acting as both a potent positive inotropic agent and a vasoconstrictor.[1] The kisspeptin receptor (Kiss1r, formerly GPR54) is expressed in the heart and blood vessels, mediating these actions.[2][1]

Quantitative Data on Cardiovascular Effects

| Parameter | Tissue/Cell Type | Value | Species | Reference |

| Kisspeptin Receptor (Kiss1r) Binding Affinity (KD) | Myocardium | 0.44 nM | Rat | |

| Effect on Myocardial Gene Expression (vs. Control) | Myocardium | ITGB8, ITGA4, BNP: Upregulated | Rat | |

| Effect on Myocardial Protein Expression (vs. Control) | Myocardium | ITGB8, ITGA4, BNP: Significantly Increased (P < 0.05) | Rat |

Experimental Protocols

In Vitro Assessment of Inotropic Effects:

-

Tissue Preparation: Isolated atria from male Sprague-Dawley rats are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The atria are paced at a constant frequency (e.g., 1 Hz).

-

Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of Kisspeptin-10 to the organ bath.

-

Data Acquisition: Changes in the force of contraction are recorded using an isometric force transducer.

Immunohistochemistry for Kiss1r Localization:

-

Tissue Processing: Rat hearts are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Staining: Sections are incubated with a primary antibody against Kiss1r, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Analysis: The localization of Kiss1r immunoreactivity in cardiomyocytes, vascular smooth muscle cells, and endothelial cells is observed using microscopy.

Signaling Pathway

The cardiovascular effects of Kisspeptin-10 are primarily mediated through the Gq/11 protein-coupled Kiss1r. Activation of this receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, contributing to increased myocardial contractility (positive inotropy). Concurrently, activation of the Rho/Rho-associated kinase (ROCK) pathway by Gq/11 contributes to vasoconstriction.

References

Kisspeptin-10: A Key Modulator of Metabolic Homeostasis in Rodent Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide product of the Kiss1 gene, is a critical regulator of the reproductive axis, primarily through its action on gonadotropin-releasing hormone (GnRH) neurons. However, a growing body of evidence highlights its multifaceted role in modulating various aspects of metabolism. The expression of kisspeptin and its receptor, GPR54 (also known as KISS1R), in metabolically active tissues such as the pancreas, adipose tissue, and liver, underscores its potential as a significant player in systemic energy balance.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of kisspeptin-10's function in rat metabolic regulation, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Role in Glucose Homeostasis and Insulin Secretion

Kisspeptin-10 has been shown to directly influence pancreatic β-cell function and systemic glucose tolerance. In vitro studies using isolated mouse and rat islets have demonstrated that kisspeptin-10 potentiates glucose-induced insulin secretion in a concentration-dependent manner.[4][5] This effect is crucial for maintaining glucose homeostasis, and dysregulation of this pathway may contribute to metabolic disorders.

Quantitative Data on Insulin Secretion

| Treatment | Animal Model | Glucose Concentration | Kisspeptin-10 Concentration | Outcome | Reference |

| Intravenous administration | Conscious, unrestrained rats | Not specified | Not specified | Increased circulating insulin levels | |

| In vitro | Isolated mouse islets | 20 mmol/l | 1 µmol/l (maximal effect) | Potentiation of glucose-induced insulin secretion | |

| In vitro | Isolated mouse islets | 2 mmol/l | Not specified | No effect on insulin secretion |

Signaling Pathways in Pancreatic β-Cells

The stimulatory effect of kisspeptin-10 on insulin secretion is mediated by the GPR54 receptor on pancreatic β-cells. Activation of GPR54 initiates a cascade of intracellular signaling events involving Phospholipase C (PLC) and the p42/44 Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to an increase in intracellular calcium concentrations, a critical step for insulin granule exocytosis. Interestingly, the signaling is independent of protein kinase C (PKC) and p38 MAPK.

Figure 1: Kisspeptin-10 signaling pathway in pancreatic β-cells.

Therapeutic Potential in Gestational Diabetes Mellitus (GDM)

Recent studies in a rat model of GDM have shown that kisspeptin-10 treatment can improve symptoms by suppressing insulin resistance in placental trophoblast cells. Kisspeptin-10 administration improved fasting blood glucose levels and insulin sensitivity. The underlying mechanism involves the activation of the cyclic AMP/protein kinase A (cAMP/PKA) pathway, leading to the upregulation of Glut-4, Insr, and Irs1 expression.

Regulation of Food Intake and Body Weight

The role of kisspeptin-10 in the central regulation of appetite and body weight is complex, with some conflicting reports in the literature. The effects appear to be dependent on the route of administration, dosage, and the metabolic state of the animal.

Quantitative Data on Food Intake and Body Weight

| Treatment | Animal Model | Administration Route | Kisspeptin-10 Dose | Outcome | Reference |

| Chronic administration (PND 26-60) | Young female rats | Intracerebroventricular (i.c.v.) | 50 pmol daily | Decreased body weight at PND 60 | |

| Single injection | Ad-libitum fed male rats | Intracerebroventricular (i.c.v.) | 3 nmol | Decreased cumulative food intake 24h post-injection | |

| Single injection | Male rats | Intracerebroventricular (i.c.v.) | 0.3-3 nmol | No effect on food intake | |

| Chronic administration (26 days) | Female rats | Intraperitoneal | 100 nmoles per day | Reduced feed intake and body weight |

Hypothalamic Mechanisms of Appetite Control

Kisspeptin-10 can influence the activity of key hypothalamic neurons involved in appetite regulation, including neuropeptide Y (NPY) and pro-opiomelanocortin (POMC) neurons. In vitro studies using rat hypothalamic cells have shown that kisspeptin-10 increases the gene expression of the orexigenic peptide NPY, while inhibiting the anorexigenic brain-derived neurotrophic factor (BDNF). Furthermore, kisspeptin-10 was found to decrease the extracellular levels of serotonin and dopamine, neurotransmitters known to influence feeding behavior.

Figure 2: Hypothalamic effects of kisspeptin-10 on appetite regulation.

Regulation of Lipid Metabolism

Kisspeptin-10 also plays a role in the regulation of lipid metabolism, directly acting on adipocytes.

Effects on Adipocytes

In isolated rat adipocytes, kisspeptin-10 has been shown to:

-

Increase lipolysis by enhancing the expression of perilipin and hormone-sensitive lipase.

-

Modulate glucose uptake and lipogenesis.

-

Stimulate leptin secretion and decrease adiponectin secretion.

These findings suggest that kisspeptin-10 can influence the storage and mobilization of lipids, as well as the secretion of adipokines that are crucial for systemic metabolic control.

Experimental Protocols

The following section outlines common experimental methodologies used in the study of kisspeptin-10's metabolic effects in rats.

Animal Models

-

Sprague-Dawley Rats: Commonly used for studies on glucose metabolism and insulin secretion.

-

Wistar Rats: Frequently used in studies investigating the effects of kisspeptin on food intake and body weight.

-

Gestational Diabetes Mellitus (GDM) Rat Model: Induced by a high-fat diet and streptozotocin injection to study the therapeutic effects of kisspeptin-10 in a disease state.

Administration of Kisspeptin-10

-

Intravenous (i.v.) Injection: Used to study the peripheral effects of kisspeptin-10 on insulin secretion and other metabolic parameters. Doses can range from 0.3 to 30 nmol/kg body weight.

-

Intracerebroventricular (i.c.v.) Injection: Employed to investigate the central effects of kisspeptin-10 on appetite and energy expenditure.

-

Intraperitoneal (i.p.) Injection: A common route for chronic administration studies.

Figure 3: General experimental workflow for studying kisspeptin-10's metabolic effects in rats.

Analytical Techniques

-

Radioimmunoassay (RIA) or ELISA: For the quantification of plasma insulin, leptin, adiponectin, and other hormones.

-

Gas Chromatography/Time-of-Flight Mass Spectrometry (GC/TOF-MS): For the analysis of serum metabolites.

-

Real-Time PCR and Western Blotting: To measure the gene and protein expression of key metabolic regulators in tissues.

-

Automated Monitoring Systems: For precise measurement of food and water intake.

Conclusion and Future Directions

Kisspeptin-10 has emerged as a pleiotropic regulator of metabolism in rats, influencing glucose homeostasis, insulin secretion, appetite, and lipid metabolism through both central and peripheral mechanisms. The intricate signaling pathways and diverse physiological effects of kisspeptin-10 present exciting opportunities for the development of novel therapeutic strategies for metabolic disorders such as gestational diabetes and obesity.

Future research should focus on elucidating the precise molecular mechanisms underlying the metabolic actions of kisspeptin-10 in different tissues. Furthermore, long-term studies are needed to fully understand the therapeutic potential and safety profile of targeting the kisspeptin system for the treatment of metabolic diseases. The development of selective GPR54 agonists and antagonists will be instrumental in dissecting the complex roles of kisspeptin signaling in health and disease.

References

- 1. Kisspeptin-10 inhibits proliferation and regulates lipolysis and lipogenesis processes in 3T3-L1 cells and isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Emerging Role(s) for Kisspeptin in Metabolism in Mammals [frontiersin.org]

- 4. Kisspeptin stimulation of insulin secretion: mechanisms of action in mouse islets and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Dichotomous Role of Kisspeptin-10 in Vascular Dynamics: A Technical Overview of its Effects on Vasoconstriction and Angiogenesis in Rats

For Immediate Release

This technical guide provides an in-depth analysis of the multifaceted effects of Kisspeptin-10 (Kp-10), a decapeptide product of the Kiss1 gene, on vascular function in rats, with a specific focus on its potent vasoconstrictor properties and its inhibitory influence on angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and oncological research.

Kisspeptins, acting through their cognate G protein-coupled receptor, GPR54 (also known as Kiss1R), have emerged as critical regulators of reproductive function.[1][2][3][4] However, a growing body of evidence reveals their significant, yet complex, roles within the cardiovascular system.[5] This guide synthesizes key findings on the vasoconstrictor and anti-angiogenic actions of Kp-10 in rat models, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Kisspeptin-10 as a Potent Vasoconstrictor

Kisspeptin-10 has been identified as a powerful vasoconstrictor in various vascular beds. Studies utilizing rat aortic rings have demonstrated that Kp-10 induces potent contractions, comparable in potency to established vasoactive peptides like angiotensin II and endothelin-1. The vasoconstrictor effect is mediated by the activation of GPR54 on vascular smooth muscle cells.

Quantitative Analysis of Vasoconstrictor Activity

The following table summarizes the quantitative data from studies investigating the vasoconstrictor effects of Kisspeptin-10 in isolated rat aorta.

| Agonist | Preparation | pD₂ (Mean ± SEM) | Eₘₐₓ (% KCl) (Mean ± SEM) | Number of Animals (n) | Reference |

| Kisspeptin-10 | Endothelium-denuded rat aorta | 9.96 ± 0.53 | 76 ± 17 | 4 | |

| Kisspeptin-54 | Endothelium-denuded rat aorta | 10.47 ± 0.26 | 97 ± 1 | 3 | |

| Endothelin-1 | Endothelium-denuded rat aorta | 8.13 ± 0.11 | 99 ± 1 | 7 |

pD₂ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Eₘₐₓ represents the maximal contractile response as a percentage of the contraction induced by potassium chloride (KCl).

Signaling Pathway of Kisspeptin-10-Induced Vasoconstriction

The binding of Kisspeptin-10 to GPR54 on vascular smooth muscle cells initiates a signaling cascade through the Gαq/11 protein subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca²⁺ concentration is a primary driver of smooth muscle contraction.

References

- 1. The Vasoactive Potential of Kisspeptin-10 in the Peripheral Vasculature | PLOS One [journals.plos.org]